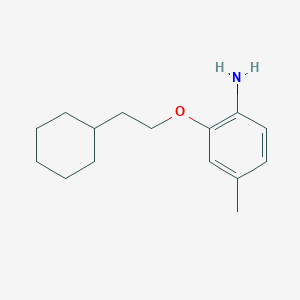

2-(2-Cyclohexylethoxy)-4-methylaniline

Description

Properties

IUPAC Name |

2-(2-cyclohexylethoxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-12-7-8-14(16)15(11-12)17-10-9-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZVCWOUSJFSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCCC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Williamson Ether Synthesis: a Greener Approach

The traditional Williamson ether synthesis, while effective, often utilizes stoichiometric amounts of strong bases and volatile organic solvents, which can be hazardous and generate significant waste. masterorganicchemistry.com Greener alternatives focus on catalytic methods and improved reaction media.

Phase-Transfer Catalysis (PTC): One of the most effective green modifications to the Williamson ether synthesis is the use of phase-transfer catalysts. acs.orgacs.orgcrdeepjournal.orgtcichemicals.comwikipedia.org This technique allows the reaction to occur in a biphasic system (e.g., an aqueous and an organic phase), eliminating the need for anhydrous and often toxic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acs.orgjk-sci.com A quaternary ammonium (B1175870) salt, for example, can transfer the phenoxide ion from the aqueous phase to the organic phase to react with the alkyl halide, leading to milder reaction conditions and easier work-up. tcichemicals.com

Catalytic Williamson Ether Synthesis (CWES): For the synthesis of aryl ethers, high-temperature catalytic methods have been developed that use weak alkylating agents like alcohols directly, avoiding the need for alkyl halides and reducing salt byproducts. acs.orgresearchgate.net While this often requires high temperatures, it can significantly improve atom economy by producing water as the only byproduct. researchgate.net

Renewable Feedstocks: A key aspect of green chemistry is the use of renewable starting materials. youtube.com The phenolic precursor, 2-nitro-4-methylphenol , can potentially be derived from lignin, which is an abundant biopolymer and a renewable source of aromatic compounds. kit.eduresearchgate.net Similarly, 2-cyclohexylethanol can be synthesized from phenylethyl alcohol, which in turn can be derived from renewable sources. chemicalbook.comlookchem.com The use of biomass-derived feedstocks reduces the reliance on petrochemicals. youtube.comresearchgate.net

Reduction of the Nitro Group: Catalytic and Sustainable Methods

The reduction of the nitro group in the intermediate, 2-(2-cyclohexylethoxy)-4-methylnitrophenone , to the final aniline (B41778) product is a critical step. Traditional methods often employ stoichiometric reducing agents like iron in acidic media, which generate large amounts of iron oxide sludge. numberanalytics.com

Catalytic Hydrogenation: A much greener alternative is catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas. masterorganicchemistry.com This method offers high atom economy, and the catalyst can often be recovered and reused. The use of molecular hydrogen as the reductant produces only water as a byproduct.

Transfer Hydrogenation: An even safer alternative to using gaseous hydrogen is transfer hydrogenation, where a hydrogen donor molecule like hydrazine (B178648) hydrate (B1144303) or formic acid is used in the presence of a catalyst. acs.org This avoids the hazards associated with handling high-pressure hydrogen gas.

Green Catalysts: Research into novel catalytic systems for nitro reduction is ongoing. This includes the use of nanocatalysts and catalysts derived from biological precursors, which can offer higher activity and selectivity under milder conditions. mdpi.comnih.govrsc.orgnih.govresearchgate.net

Hypothetical Green Synthesis Data

The following table outlines a hypothetical sustainable synthesis for 2-(2-Cyclohexylethoxy)-4-methylaniline , highlighting the application of green chemistry principles at each stage.

| Reaction Step | Reactants | Green Chemistry Principle Applied | Potential Benefits |

|---|---|---|---|

| Etherification | 2-Nitro-4-methylphenol, 2-Cyclohexylethyl tosylate | Phase-Transfer Catalysis (PTC) | Avoidance of hazardous solvents, milder reaction conditions, reduced waste. acs.orgacs.org |

| Reduction | 2-(2-Cyclohexylethoxy)-4-methylnitrophenone | Catalytic Hydrogenation (e.g., with Pd/C and H2) | High atom economy, recyclable catalyst, water as the only byproduct. |

| Feedstock Sourcing | Phenolic and alcohol precursors | Use of Renewable Feedstocks | Reduced reliance on fossil fuels, potential for biodegradable pathways. youtube.comkit.edu |

By integrating these green chemistry principles, the synthesis of This compound can be designed to be more environmentally benign, safer, and more efficient than traditional synthetic routes.

Reaction Chemistry and Functional Group Transformations of 2 2 Cyclohexylethoxy 4 Methylaniline

Reactions Involving the Aromatic Amine Moiety

The primary amino group (-NH₂) is a key site for numerous functional group transformations, including acylation, alkylation, and diazotization.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in acylation and alkylation reactions.

Acylation: The amino group of 2-(2-Cyclohexylethoxy)-4-methylaniline can be easily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically occurs in the presence of a base to neutralize the HCl or carboxylic acid byproduct. The resulting product is a more stable N-aryl amide. This conversion of an amine to an amide is a common strategy used to temporarily protect the amino group and reduce its activating effect during other reactions, such as electrophilic aromatic substitution, thereby preventing unwanted side reactions like polysubstitution. pearson.comchemistrysteps.com The amide can later be hydrolyzed back to the amine under acidic or basic conditions.

Alkylation: While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as the potential for the formation of a quaternary ammonium (B1175870) salt. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing alkyl groups. researchgate.net

Table 1: Representative Acylation and Alkylation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetyl chloride, Pyridine | N-(2-(2-Cyclohexylethoxy)-4-methylphenyl)acetamide | Acylation |

| This compound | Acetic anhydride (B1165640) | N-(2-(2-Cyclohexylethoxy)-4-methylphenyl)acetamide | Acylation |

| This compound | Benzoyl chloride, Pyridine | N-(2-(2-Cyclohexylethoxy)-4-methylphenyl)benzamide | Acylation |

The transformation of a primary aromatic amine into a diazonium salt is one of the most powerful strategies in aromatic chemistry, opening pathways to a vast array of functional groups that are not accessible by direct substitution.

Diazotization: this compound can be converted to its corresponding diazonium salt by treatment with nitrous acid (HNO₂). researchgate.net Nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. chemedx.orgchemicalnote.comorganic-chemistry.org The resulting 2-(2-Cyclohexylethoxy)-4-methylbenzenediazonium salt is a valuable intermediate. organic-chemistry.org

Sandmeyer and Gattermann Reactions: The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by various nucleophiles.

Sandmeyer Reaction: This reaction utilizes copper(I) salts as catalysts to replace the diazonium group with a halide (Cl, Br) or a cyano group (CN). wikipedia.orgmasterorganicchemistry.com For example, treating the diazonium salt with CuCl, CuBr, or CuCN yields the corresponding chloro-, bromo-, or cyano-substituted aromatic compound. wikipedia.org

Gattermann Reaction: A variation of the Sandmeyer reaction, the Gattermann reaction uses copper powder in the presence of the corresponding halogen acid (HCl or HBr) to achieve the same transformation. quora.comvedantu.com

These reactions provide a reliable method for introducing a variety of substituents onto the aromatic ring that would be difficult to install otherwise. nih.govorganic-chemistry.org

Table 2: Diazotization and Subsequent Derivatization Reactions

| Starting Material | Reagent(s) | Product | Reaction Name |

|---|---|---|---|

| This compound | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | 1-Chloro-2-(2-cyclohexylethoxy)-4-methylbenzene | Sandmeyer |

| This compound | 1. NaNO₂, HBr (0-5 °C) 2. CuBr | 1-Bromo-2-(2-cyclohexylethoxy)-4-methylbenzene | Sandmeyer |

| This compound | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN | 2-(2-Cyclohexylethoxy)-4-methylbenzonitrile | Sandmeyer |

| This compound | 1. NaNO₂, HCl (0-5 °C) 2. Cu powder, heat | 1-Chloro-2-(2-cyclohexylethoxy)-4-methylbenzene | Gattermann |

| This compound | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. KI | 1-Iodo-2-(2-cyclohexylethoxy)-4-methylbenzene | Iodination |

Primary amines undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netyoutube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, and is typically catalyzed by a weak acid. youtube.com The formation of the C=N double bond is a reversible process.

Table 3: Condensation Reactions to Form Imines

| Reactant | Reagent(s) | Product | Product Type |

|---|---|---|---|

| This compound | Benzaldehyde, Acetic acid | (E)-N-Benzylidene-2-(2-cyclohexylethoxy)-4-methylaniline | Imine (Schiff Base) |

| This compound | Acetone, Acetic acid | (E)-N-Isopropylidene-2-(2-cyclohexylethoxy)-4-methylaniline | Imine (Schiff Base) |

Electrophilic Aromatic Substitution (EAS) on the Methylaniline Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups. wikipedia.org The amino (-NH₂), cyclohexylethoxy (-OR), and methyl (-CH₃) groups all increase the electron density of the ring, making it more susceptible to attack by electrophiles. byjus.com

All three substituents are ortho, para-directors. byjus.com

The amino group is a very strong activator, directing to positions 3 and 5.

The cyclohexylethoxy group is also a strong activator, directing to positions 3 and 5.

The methyl group is a weak activator, directing to positions 3 and 5.

The positions are numbered with the amine at C1, the ethoxy at C2, and the methyl at C4. The directing effects of all three groups reinforce each other, strongly activating positions 3 and 5. Position 3 is ortho to both the amine and the methyl group and meta to the alkoxy group. Position 5 is ortho to the alkoxy group and meta to the amine and methyl groups. However, steric hindrance from the bulky cyclohexylethoxy group at position 2 will likely disfavor substitution at the adjacent position 3. Therefore, electrophilic attack is most likely to occur at position 5 , which is para to the strongly activating amino group and ortho to the methyl group, while being sterically accessible.

Halogenation of highly activated aromatic rings like this aniline (B41778) derivative is typically a rapid reaction. chemistrysteps.com Reagents such as bromine (Br₂) in a polar solvent or N-halosuccinimides (NBS for bromination, NCS for chlorination) can be used. acs.org

Given the high activation of the ring, controlling the reaction to achieve mono-substitution can be challenging, and polysubstitution is a common outcome. chemistrysteps.com Based on the analysis of directing effects and steric hindrance, mono-halogenation is predicted to occur preferentially at position 5. If a second halogenation were to occur, it would likely be at position 3.

Table 4: Predicted Regioselective Halogenation Products

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Monobromination | Br₂, CH₃COOH | 5-Bromo-2-(2-cyclohexylethoxy)-4-methylaniline |

| Monochlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-2-(2-cyclohexylethoxy)-4-methylaniline |

Nitration: The direct nitration of anilines with a mixture of nitric acid and sulfuric acid is complicated. The strongly acidic conditions lead to the protonation of the basic amino group, forming an anilinium ion (-NH₃⁺). chemistrysteps.commasterorganicchemistry.com This ammonium group is a powerful deactivating, meta-director. masterorganicchemistry.com Consequently, direct nitration would likely yield the 5-nitro derivative (meta to the -NH₃⁺ group). To achieve nitration directed by the activating amino group (at the ortho/para positions), the amine must first be protected, for example, by acylation to form an amide. chemistrysteps.com The less activating amide group would still direct ortho and para, leading to the 5-nitro product, which can then be deprotected to reveal the amine.

Sulfonation: Aromatic sulfonation is typically carried out using fuming sulfuric acid (H₂SO₄ + SO₃). wikipedia.orglibretexts.org Similar to nitration, the amino group will be protonated under these strongly acidic conditions. The resulting anilinium ion will direct the incoming sulfonic acid group (-SO₃H) to the meta position, resulting in the formation of 5-amino-4-(2-cyclohexylethoxy)-2-methylbenzenesulfonic acid. The sulfonation of anilines can also form anilinium hydrogen sulfate, which may rearrange upon heating to yield the p-aminobenzenesulfonic acid (sulfanilic acid) derivative. byjus.com Given that the para position is blocked by the methyl group, substitution would be directed elsewhere, likely position 5. Aromatic sulfonation is notably a reversible reaction. wikipedia.orglibretexts.org

Table 5: Predicted Nitration and Sulfonation Products

| Reaction | Reagent(s) | Condition | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Direct (unprotected amine) | 5-Nitro-2-(2-cyclohexylethoxy)-4-methylaniline |

| Nitration | 1. Acetic anhydride 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat | Amine protection/deprotection | 5-Nitro-2-(2-cyclohexylethoxy)-4-methylaniline |

Friedel-Crafts Alkylation/Acylation

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino (-NH₂) and ether (-OR) groups. However, traditional Friedel-Crafts reactions catalyzed by strong Lewis acids like AlCl₃ are often problematic with anilines. The basic nitrogen atom of the aniline can form a complex with the Lewis acid catalyst, which deactivates the ring and prevents the desired reaction. quora.comlookchem.com To circumvent this, the amino group typically requires protection (e.g., as an anilide) before acylation can proceed effectively. lookchem.comgoogle.com

Regioselectivity: The directing effects of the substituents determine the position of substitution.

The amino group is a powerful ortho, para-director.

The alkoxy group is also an ortho, para-director, though generally weaker than the amino group. libretexts.org

The methyl group is a weak ortho, para-director.

In this molecule, the position para to the strongly activating amino group is occupied by the methyl group. The two ortho positions are sterically hindered by the bulky cyclohexylethoxy group and the adjacent methyl group. Therefore, electrophilic attack is most likely to occur at the position ortho to the alkoxy group and meta to the amino group (C5 position), or ortho to the methyl group and meta to the alkoxy group (C3 position). Given the combined activating and steric influences, acylation would likely yield a mixture of products, with the major isomer depending on the specific reaction conditions and the steric bulk of the acylating agent.

Recent advancements have shown that certain Lewis acids, such as gallium or hafnium triflates, can catalyze the Friedel-Crafts acylation of aniline derivatives, sometimes without N-protection, offering a potential pathway for the selective acylation of this compound. lookchem.comresearchgate.net

Hypothetical Friedel-Crafts Acylation Data

This table presents plausible outcomes for the Friedel-Crafts acylation of N-protected this compound based on established chemical principles.

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Predicted Major Product(s) |

|---|---|---|---|---|

| Acetyl Chloride | AlCl₃ | CS₂ | 0 - 25 | 5-acetyl derivative |

| Benzoyl Chloride | Ga(OTf)₃ | LiClO₄/MeNO₂ | 50 | 5-benzoyl derivative |

Reactivity of the Ether Linkage and Cyclohexyl Substituent

Cleavage Reactions of the Ether Bond

The ether linkage in this compound is an alkyl aryl ether. This type of bond is generally stable but can be cleaved under harsh conditions using strong acids or specific Lewis acids. chemistrysteps.comlibretexts.org

Acid-Catalyzed Cleavage: Treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. chemistrysteps.comquora.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. chemistrysteps.comyoutube.com The halide anion then acts as a nucleophile. Due to the stability of the sp²-hybridized C-O bond of the phenol, cleavage almost exclusively occurs at the alkyl C-O bond. libretexts.orglibretexts.org This would yield 2-amino-5-methylphenol (B193566) and 1-bromo-2-cyclohexylethane. The mechanism can be either Sₙ1 or Sₙ2 depending on the structure of the alkyl group. youtube.comlibretexts.org Given the primary nature of the ethoxy carbon adjacent to the cyclohexyl group, an Sₙ2 mechanism is expected. chemistrysteps.com

Lewis Acid-Mediated Cleavage: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl alkyl ethers. core.ac.ukpearson.com The reaction involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center. pearson.comnih.gov This is followed by a nucleophilic attack of a bromide ion on the alkyl carbon, leading to the cleavage of the C-O bond. pearson.com This method is often preferred for its high efficiency under milder conditions compared to strong acids. Recent mechanistic studies suggest that for many ethers, the reaction may proceed through a bimolecular pathway involving two ether–BBr₃ adducts. ufp.ptgvsu.edu

Illustrative Ether Cleavage Reactions

| Reagent | Solvent | Conditions | Expected Products |

|---|---|---|---|

| Excess HBr (aq) | Acetic Acid | Reflux | 2-Amino-5-methylphenol, 1-bromo-2-cyclohexylethane |

| Boron Tribromide (BBr₃) | Dichloromethane | -78 °C to RT | 2-Amino-5-methylphenol, 1-bromo-2-cyclohexylethane |

Oxidation or Reduction of the Cyclohexyl Ring (if applicable)

The cyclohexyl ring is a saturated aliphatic system and is generally resistant to mild oxidation or reduction.

Oxidation: Under forcing conditions, the cyclohexyl ring can be oxidized. Strong oxidizing agents like nitric acid in the presence of metal catalysts, or metalloporphyrin-based catalysts, can oxidize cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone. rsc.orgrsc.org In the context of this compound, such harsh conditions would likely also oxidize the sensitive aniline moiety and potentially cleave the ether linkage. More controlled oxidation might be possible at the C-H bonds adjacent to the ether oxygen, but this would require specialized catalytic systems. Some studies have shown that mitochondrial enzymes can hydroxylate a cyclohexane ring if it is part of a molecule that blocks beta-oxidation. nih.gov

Reduction: The cyclohexyl ring is already fully saturated and cannot be further reduced under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C). The aromatic aniline ring, however, could be reduced to a cyclohexylamine (B46788) under more vigorous conditions (e.g., high-pressure rhodium or ruthenium catalysis), but this falls outside the scope of reacting the cyclohexyl substituent itself.

Catalytic Transformations Mediated by or Involving this compound

Aniline derivatives can serve as ligands in transition metal catalysis. researchgate.net The nitrogen atom of the amino group in this compound possesses a lone pair of electrons that can coordinate to a metal center. The ether oxygen could also potentially act as a secondary coordination site, making the molecule a bidentate ligand.

This compound could theoretically be used in catalytic systems for reactions such as:

Palladium-catalyzed C-H functionalization: Recent research has demonstrated that aniline derivatives can be substrates in palladium-catalyzed C-H activation/functionalization reactions. nih.govnih.govacs.org While often requiring a directing group for ortho-selectivity, some systems using specialized S,O-ligands have achieved para-selectivity. nih.govresearchgate.net In the case of this compound, such a reaction could potentially introduce new functional groups at the C3 or C5 positions.

Cobalt-catalyzed reactions: Cobalt complexes have been used for the enantioselective Friedel-Crafts alkylation of aniline derivatives, highlighting another potential application where this molecule could serve as a substrate. acs.org

The specific utility of this compound as a ligand or substrate would depend on the electronic and steric properties it imparts to the catalytic center or reaction intermediate.

Mechanistic Investigations of Key Reactions

The mechanisms of the primary reactions involving this compound are well-established in organic chemistry.

Mechanism of Electrophilic Aromatic Substitution (Acylation):

Formation of the Electrophile: The acyl halide or anhydride reacts with the Lewis acid catalyst to form a highly electrophilic acylium ion (R-C≡O⁺). masterorganicchemistry.com

Nucleophilic Attack: The π-electron system of the activated aniline ring attacks the acylium ion. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

Formation of the σ-complex: A resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex, is formed. The positive charge is delocalized across the ring, primarily at the positions ortho and para to the site of attack. rsc.orgresearchgate.net

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon where the electrophile attacked, restoring the aromaticity of the ring and yielding the final acylated product. masterorganicchemistry.com

Mechanism of Ether Cleavage with HBr:

Protonation: The ether oxygen is protonated by HBr to form a good leaving group (an oxonium ion). chemistrysteps.comquora.com

Nucleophilic Attack: A bromide ion (Br⁻) attacks the electrophilic carbon of the cyclohexylethyl group in an Sₙ2 fashion, displacing the protonated 2-amino-5-methylphenol. chemistrysteps.comyoutube.com This backside attack leads to the formation of 1-bromo-2-cyclohexylethane and the phenolic product. The attack occurs at the alkyl carbon rather than the aryl carbon because the sp²-hybridized aryl carbon is resistant to Sₙ2 reactions. libretexts.orglibretexts.org

Computational Chemistry and Theoretical Studies of 2 2 Cyclohexylethoxy 4 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key properties.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 2-(2-Cyclohexylethoxy)-4-methylaniline, DFT would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry.

In a typical study, the molecular geometry is optimized to find the minimum energy conformation. This involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are close to zero. The B3LYP functional combined with a 6-31G(d,p) basis set is a common choice for such calculations, offering a balance between accuracy and computational cost. The resulting optimized geometry provides precise data on the spatial arrangement of the atoms. The total electronic energy, zero-point vibrational energy, and other thermodynamic properties at the ground state can also be calculated.

Table 1: Hypothetical Ground State Geometrical Parameters for this compound calculated using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C(aromatic)-O | 1.37 Å |

| O-C(ethoxy) | 1.43 Å | |

| C(aromatic)-N | 1.40 Å | |

| Bond Angle | C-O-C | 118.5° |

| C-N-H | 115.0° | |

| Dihedral Angle | C(aromatic)-C(aromatic)-O-C | -85.2° |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, highlighting areas prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's chemical behavior.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

| Electronegativity (χ) | 3.40 |

| Chemical Hardness (η) | 2.45 |

| Global Electrophilicity Index (ω) | 2.35 |

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

The Electrostatic Potential Surface (ESP) map is a visual representation of the charge distribution around a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. The ESP map is color-coded to indicate different potential regions: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the ESP map would likely show a region of high negative potential around the oxygen and nitrogen atoms due to their high electronegativity. The hydrogen atoms of the amine group would exhibit a positive potential. This analysis helps in predicting how the molecule will interact with other charged or polar species, guiding the understanding of its intermolecular interactions.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexylethoxy chain in this compound allows for multiple spatial arrangements, or conformations. Understanding the energy associated with these different conformations is crucial for predicting the molecule's behavior in various environments.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore the conformational space of a molecule. An MD simulation of this compound would reveal the dynamic behavior of the flexible side chain, showing how it folds and rotates. These simulations can identify the most frequently adopted conformations and the transitions between them, offering a dynamic picture of the molecule's structure.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as the rotation around a specific bond (a dihedral angle). For this compound, a PES scan could be performed by systematically rotating the C-C and C-O bonds in the ethoxy linkage.

By plotting the energy at each step of the rotation, a one- or two-dimensional energy profile is created. The minima on this surface correspond to stable, low-energy conformations (conformers), while the maxima represent high-energy transition states between these conformers. This analysis provides a detailed map of the conformational landscape, highlighting the most stable structures and the energy barriers to interconversion between them.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the structural elucidation and characterization of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. frontiersin.orggithub.io The process typically involves:

Conformational Analysis: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of individual conformers.

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). github.io

NMR Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO). scielo.org.za

Chemical Shift Prediction: Referencing the calculated shielding constants to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.

Machine learning techniques are also emerging as a powerful tool for NMR prediction, sometimes offering comparable accuracy to DFT with significantly reduced computational time. frontiersin.orgnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule. By performing a frequency calculation on the optimized geometry of this compound, the vibrational modes and their corresponding intensities can be predicted. scielo.org.za These calculations can help in the assignment of experimental IR bands to specific functional groups, such as the N-H stretches of the aniline (B41778) moiety, the C-O-C stretch of the ether linkage, and the C-H stretches of the aromatic and cyclohexyl groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. sapub.orgresearchgate.net By calculating the vertical excitation energies and oscillator strengths, the λ_max values and the nature of the electronic transitions (e.g., π → π* or n → π*) can be predicted. researchgate.net For this compound, TD-DFT calculations could elucidate the electronic transitions associated with the substituted aniline chromophore.

A hypothetical table of predicted spectroscopic data for this compound, based on DFT calculations, is presented below.

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | δ (ppm) | ~6.5-7.0 | Aromatic protons |

| δ (ppm) | ~3.9 | -O-CH₂- | |

| δ (ppm) | ~1.0-2.0 | Cyclohexyl protons | |

| ¹³C NMR | δ (ppm) | ~115-145 | Aromatic carbons |

| δ (ppm) | ~70 | -O-CH₂- | |

| δ (ppm) | ~25-35 | Cyclohexyl carbons | |

| IR | Wavenumber (cm⁻¹) | ~3300-3500 | N-H stretching |

| Wavenumber (cm⁻¹) | ~1200-1250 | Aryl-O stretching | |

| UV-Vis | λ_max (nm) | ~240-290 | π → π* transitions |

Modeling of Reaction Mechanisms and Transition States

Computational modeling can provide deep insights into the reaction mechanisms, kinetics, and thermodynamics of chemical processes involving this compound. This is particularly useful for understanding its stability, reactivity, and potential degradation pathways.

Reaction with Atmospheric Radicals: Aniline and its derivatives are known to react with atmospheric oxidants like the hydroxyl (OH) radical. nih.govacs.org Theoretical studies on the reaction of aniline with OH radicals have shown that the reaction can proceed via two main pathways: H-abstraction from the amino group or OH addition to the aromatic ring. nih.gov For this compound, computational methods like DFT could be used to map the potential energy surface for its reaction with OH radicals. This would involve:

Locating the transition state structures for each reaction pathway.

Calculating the activation energies and reaction enthalpies.

Using Transition State Theory (TST) to calculate the rate constants over a range of temperatures. colorado.eduresearchgate.net

Electrophilic Substitution: The aniline ring is activated towards electrophilic substitution. Theoretical studies on the chlorination of aniline have used DFT to model the reaction mechanism and explain the regioselectivity (ortho, para directing). tsijournals.comresearchgate.net Similar studies could be performed for this compound to predict the most favorable sites for electrophilic attack and to understand the influence of the ethoxy and methyl substituents on the reactivity of the aromatic ring.

A hypothetical table summarizing the kinetic parameters for the reaction of this compound with an OH radical, as could be determined by computational modeling, is shown below.

| Reaction Pathway | Activation Energy (kcal/mol) | Rate Constant (cm³/molecule·s) at 298 K |

|---|---|---|

| H-abstraction from -NH₂ | ~3-5 | ~1 x 10⁻¹¹ |

| OH addition to ortho-position | ~1-2 | ~5 x 10⁻¹¹ |

| OH addition to meta-position | ~6-8 | ~1 x 10⁻¹³ |

Structure-Reactivity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry and materials science for designing molecules with desired properties. nih.govjapsonline.com These studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or other properties.

For analogues of this compound, a QSAR study would involve:

Generating a Dataset: Synthesizing or computationally designing a series of analogues with systematic variations in their structure (e.g., modifying the substituents on the aniline ring or altering the cyclohexyl group).

Calculating Molecular Descriptors: For each analogue, a wide range of molecular descriptors would be calculated using computational software. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). nih.govbenthamdirect.com

Developing a QSAR Model: Using statistical methods like multiple linear regression, a mathematical model is developed that correlates a subset of the calculated descriptors with the observed activity. nih.gov

Such a model could be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent or selective compounds. For example, SAR studies on related structures have highlighted the importance of the cyclohexyl group for certain biological activities. nih.govnih.gov

A table of relevant molecular descriptors that could be used in a hypothetical QSAR study of this compound analogues is provided below.

| Descriptor Class | Descriptor Name | Significance |

|---|---|---|

| Electronic | HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. | |

| Dipole Moment | Describes the polarity of the molecule. | |

| Steric | Molecular Volume | Relates to the size of the molecule. |

| Surface Area | Important for intermolecular interactions. | |

| Lipophilic | logP | Describes the hydrophobicity of the molecule. |

Derivatization, Analog Synthesis, and Incorporation of 2 2 Cyclohexylethoxy 4 Methylaniline into Complex Architectures

Systematic Synthesis of Analogues with Modified Alkoxy or Aryl Substituents

There is no available research detailing the systematic synthesis of analogues of 2-(2-Cyclohexylethoxy)-4-methylaniline. The modification of the cyclohexylethoxy group or the methylaniline moiety to produce a library of related compounds for further study has not been reported.

Investigation of Structure-Function Relationships in Non-Biological Contexts

Consequently, without a series of synthesized analogues, no studies on the structure-function relationships of this compound derivatives in non-biological contexts could be found. Such research is crucial for understanding how molecular modifications influence material properties, but it appears not to have been undertaken for this specific compound.

Preparation of Polymeric Systems or Supramolecular Assemblies Utilizing the Compound

The potential for this compound to act as a monomer or a component in self-assembling systems has not been explored in the available literature. Research into the polymerization of this compound or its use in forming complex supramolecular structures is currently absent. While general principles of supramolecular assembly exist, for instance in peptide-based systems beilstein-journals.org, their specific application to this aniline (B41778) derivative is not documented.

Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous materials with a wide range of applications, constructed from organic linkers and metal nodes or through covalent bonds between organic precursors. mdpi.comresearchgate.netnih.gov The suitability of this compound as an organic linker or building block in the synthesis of MOFs or COFs has not been investigated in any published research. The design and synthesis of these frameworks are active areas of research researchgate.netresearchgate.netnih.govmdpi.com, but this particular compound has not been featured in these studies.

Future Research Directions and Outstanding Challenges for 2 2 Cyclohexylethoxy 4 Methylaniline

Identification of Novel and Efficient Synthetic Routes

The synthesis of 2-(2-Cyclohexylethoxy)-4-methylaniline presents a unique set of challenges owing to its dual functionality, incorporating both an aniline (B41778) and an ether moiety. While general methods for aniline and ether synthesis exist, their application to this specific molecule requires dedicated investigation to optimize efficiency, selectivity, and environmental footprint.

Future research should focus on developing novel synthetic strategies that are both high-yielding and adhere to the principles of green chemistry. reachemchemicals.com Traditional methods for aniline synthesis, such as the reduction of nitroarenes, could be explored, but with a focus on using milder and more selective reducing agents to avoid unwanted side reactions. researchgate.net An alternative approach could involve the direct C-H amination of a suitable precursor, a technique that has seen significant advancements but still faces challenges in controlling regioselectivity, especially in electron-rich aromatic systems. researchgate.netbath.ac.uk

The formation of the ether linkage also warrants investigation into modern synthetic methodologies. While the Williamson ether synthesis is a classic approach, it often requires harsh conditions. Newer methods, such as photocatalyzed reactions or the use of novel catalytic systems, could offer milder and more efficient alternatives for coupling the cyclohexylethanol moiety to the phenolic precursor of the aniline. youtube.com Research into one-pot or tandem reactions that form both the ether and amine functionalities in a single sequence would be particularly valuable for streamlining the synthesis and reducing waste.

A significant challenge will be to achieve high regioselectivity, particularly in reactions involving the aniline ring. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions, which can lead to a mixture of products if not carefully controlled. byjus.comlibretexts.orgallen.in

Development of New Methodologies for Structural Elucidation of its Derivatives

As new derivatives of this compound are synthesized, their unambiguous structural characterization will be paramount. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry will form the foundation of these efforts. researchgate.net

However, for more complex derivatives or in cases of ambiguous stereochemistry, more advanced techniques will be necessary. Future research could focus on the application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to establish connectivity and spatial relationships within the molecule. For crystalline derivatives, single-crystal X-ray diffraction will provide definitive structural information. researchgate.net

A significant challenge lies in the characterization of amorphous or non-crystalline derivatives, where diffraction methods are not applicable. In such cases, the development and application of computational methods, such as Density Functional Theory (DFT), can be invaluable for predicting spectroscopic data (e.g., NMR chemical shifts, IR frequencies) and comparing them with experimental results to confirm the proposed structure. researchgate.netkashanu.ac.ir The complexity of the cyclohexyl group and the potential for various conformations will require sophisticated computational models.

Advancements in Predictive Modeling for its Chemical Behavior

Predictive modeling and machine learning are rapidly emerging as powerful tools in chemical research for forecasting reaction outcomes and molecular properties. mit.edunih.gov For a novel compound like this compound, developing accurate predictive models presents both an opportunity and a challenge.

Future research should aim to build computational models that can predict the reactivity of this molecule under various conditions. This could involve creating quantitative structure-activity relationship (QSAR) models for its potential biological activity or developing machine learning algorithms trained on data from related aniline and ether compounds to predict the outcomes of new reactions. cas.orgnih.gov

The primary challenge in this area is the scarcity of specific experimental data for this compound. Machine learning models are heavily reliant on large, high-quality datasets for training. cas.orgchemrxiv.org Therefore, initial efforts will need to focus on generating a foundational dataset of reactions and properties for this compound and its close analogs. Hybrid models that combine theoretical calculations (like DFT) with machine learning could offer a path forward in the absence of extensive experimental data. nih.gov

Scalability and Sustainability Considerations in Research and Development

For this compound to have any practical applications, its synthesis must be scalable and sustainable. medium.com This requires a holistic approach that considers the entire lifecycle of the compound, from the sourcing of starting materials to the final product and its waste streams.

Future research must address the scalability of the most promising synthetic routes identified. A reaction that works well on a milligram scale in the laboratory may not be viable for kilogram or ton-scale production without significant process optimization. pharmafeatures.com This includes addressing issues such as heat transfer, mixing, and purification at a larger scale.

Sustainability is another critical challenge. The principles of green chemistry should guide the development of any synthetic process for this compound. reachemchemicals.comacs.org This includes minimizing the use of hazardous solvents, reducing energy consumption, and designing processes with high atom economy. pharmafeatures.commdpi.com The use of catalysts that can be easily recovered and recycled will also be a key consideration.

The development of a sustainable and scalable synthesis is a multi-faceted challenge that requires collaboration between synthetic chemists and chemical engineers. The long-term viability of this compound as a useful chemical entity will depend heavily on the successful integration of these principles into its research and development.

Q & A

Basic Synthesis: What are the established synthetic routes for 2-(2-Cyclohexylethoxy)-4-methylaniline?

The synthesis typically involves functionalizing 4-methylaniline with a cyclohexylethoxy group. A two-step approach is common:

- Step 1 : Alkylation of 4-methylaniline with 2-cyclohexylethyl bromide or a similar electrophile under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclohexylethoxy moiety.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Key Data :

| Reaction Parameter | Condition |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 80–100°C |

| Yield (Typical) | 60–75% |

Advanced Synthesis: How can coupling reactions be optimized for introducing the cyclohexylethoxy group?

Buchwald–Hartwig cross-coupling or Ullmann-type reactions are viable for aryl ether formation. Data-driven optimization (e.g., high-throughput screening) can identify ideal ligands and catalysts. For example:

- Catalyst : Pd(OAc)₂ with Xantphos ligand.

- Additives : Cs₂CO₃ as base, toluene as solvent.

- Temperature : 110°C, 24 hours .

Critical Factors : - Ligand-to-metal ratio (2:1 recommended).

- Moisture-free conditions to prevent catalyst deactivation.

Analytical Characterization: What methods validate the purity and structure of this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, aromatic protons at δ 6.5–7.2 ppm).

- HPLC-MS : Purity >95% with ESI+ mode (expected [M+H]⁺ ~290 m/z).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .

Reaction Contradictions: How do competing reaction pathways affect functionalization?

In sulfonamide synthesis (e.g., H₂O₂–POCl₃ system), competing oxidation or over-substitution can occur. Mitigation strategies:

- Stoichiometry Control : Use a 3:1 molar ratio of H₂O₂ to substrate to limit side reactions.

- Catalyst : Amberlite IRA-400 (OH⁻) improves selectivity for sulfonamide formation over sulfonic esters .

Comparison of Outcomes :

| Condition | Primary Product | Yield |

|---|---|---|

| H₂O₂–POCl₃, 25°C | Sulfonamide | 95% |

| H₂O₂–H₂SO₄, 50°C | Sulfonic Ester | 65% |

Safety and Handling: What protocols ensure safe laboratory use?

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis due to potential amine vapors.

- Spill Management : Neutralize with dilute acetic acid, absorb with vermiculite .

Storage : In amber vials under N₂ at –20°C to prevent oxidation.

Advanced Applications: How is this compound utilized in heterocyclic chemistry?

It serves as a precursor in Gewald’s thiophene synthesis:

- Reaction : React with cyclohexane-1,3-dione and elemental sulfur to form 6,7-dihydrobenzo[b]thiophene derivatives.

- Conditions : Ethanol reflux, 12 hours.

- Key Intermediate : 2-(aminomethylene)cyclohexane-1,3-dione .

Data Discrepancies: How are conflicting spectral data resolved?

If NMR signals overlap (e.g., cyclohexyl vs. aromatic protons):

- DEPT-135 NMR : Differentiate CH₂ and CH₃ groups in the cyclohexyl moiety.

- 2D-COSY : Identify coupling between adjacent protons.

- Reference Standards : Compare with spectra of analogous compounds (e.g., 4-methoxy-2-methylaniline) .

Method Development: What strategies improve yield in large-scale synthesis?

- Flow Chemistry : Continuous reactors reduce batch variability (residence time: 1.5–2 hours).

- Solvent Recycling : Recover DMF via vacuum distillation (80% recovery efficiency).

- Quality Control : In-line IR monitoring to track reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.